
5-Chlorofuran-2-sulfonyl chloride
Overview
Description
5-Chlorofuran-2-sulfonyl chloride is an organic compound with the molecular formula C(_4)H(_2)Cl(_2)O(_3)S. It belongs to the class of sulfonyl chlorides and is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorofuran-2-sulfonyl chloride typically involves the chlorination of furan-2-sulfonic acid or its derivatives. One common method is the reaction of furan-2-sulfonic acid with thionyl chloride (SOCl(_2)) under reflux conditions. The reaction proceeds as follows:
C4H3O3S+SOCl2→C4H2Cl2O3S+SO2+HCl
This reaction requires careful control of temperature and reaction time to ensure complete conversion and to minimize side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance safety and efficiency. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed. This method provides better control over reaction parameters and improves the inherent safety of the process by circumventing thermal runaway .
Chemical Reactions Analysis
Types of Reactions
5-Chlorofuran-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form furan-2-sulfonic acid or its derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Reagents such as hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used
Major Products Formed
Scientific Research Applications
Pharmaceutical Applications
5-Chlorofuran-2-sulfonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to form sulfonamides and other derivatives that are crucial for drug development.
Case Studies
- Synthesis of Sulfonamide Derivatives
-
Development of γ-Secretase Inhibitors
- This compound has been explored in the preparation of Notch-1-sparing γ-secretase inhibitors, which are being investigated for their potential in treating Alzheimer's disease. Such inhibitors are crucial for modulating neurodegenerative pathways without affecting Notch signaling, thereby reducing side effects .
Agrochemical Applications
In addition to its pharmaceutical uses, this compound plays a role in the agrochemical sector, particularly in the synthesis of herbicides and pesticides.
Case Studies
- Herbicide Development
Industrial Applications
The compound is also significant in industrial chemistry, particularly in the production of dyes and detergents.
Data Table: Applications Overview
Application Area | Specific Use | Example Compounds |
---|---|---|
Pharmaceuticals | Synthesis of sulfonamides | Antibacterial agents |
γ-Secretase inhibitors | Alzheimer's treatments | |
Agrochemicals | Herbicide synthesis | Selective herbicides |
Industrial Chemistry | Production of dyes and detergents | Various dye intermediates |
Mechanism of Action
The mechanism of action of 5-Chlorofuran-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then interact with biological targets or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific sulfonyl derivative formed and its intended application .
Comparison with Similar Compounds
Similar Compounds
Furan-2-sulfonyl chloride: Similar structure but lacks the chlorine atom at the 5-position.
Thiophene-2-sulfonyl chloride: Contains a thiophene ring instead of a furan ring.
Benzene-1-sulfonyl chloride: Contains a benzene ring instead of a furan ring.
Uniqueness
5-Chlorofuran-2-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the furan ring. This combination imparts specific reactivity and properties that are not observed in other similar compounds. For example, the chlorine atom can participate in additional substitution reactions, providing a versatile platform for further chemical modifications .
Biological Activity
5-Chlorofuran-2-sulfonyl chloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological applications, and mechanisms of action based on diverse research findings.
Antibacterial Properties
Research has demonstrated that derivatives of this compound possess significant antibacterial activity. For instance, a study reported the synthesis of sulfonamide derivatives using this compound, which were tested against various gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against E. coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|
5a | 31 ± 0.12 | 7.81 |
9a | 30 ± 0.12 | 7.81 |
Ciprofloxacin | 32 ± 0.12 | - |
Antioxidant Activity
In addition to its antibacterial properties, compounds derived from this compound have been evaluated for their antioxidant capabilities. A study highlighted that these compounds demonstrated significant radical scavenging activity in assays such as DPPH and hydrogen peroxide scavenging tests. The IC50 values ranged from moderate to potent levels, indicating their potential as antioxidant agents .
Compound | DPPH Scavenging Activity (IC50 μg/mL) |
---|---|
Compound A | 7.55 ± 1.70 |
Compound B | 80.0 ± 0.70 |
The biological activities of this compound derivatives can be attributed to their ability to interact with specific biological targets:
- Inhibition of Lipoxygenase (LOX) : Some derivatives have been shown to inhibit lipoxygenase enzymes, which are involved in inflammatory processes and are linked to various diseases such as asthma and cancer .
- Antimicrobial Mechanism : The sulfonamide moiety in these compounds is known to interfere with bacterial folic acid synthesis, leading to bactericidal effects.
Case Studies
- Antibacterial Activity Against E. coli : A case study involving the evaluation of several sulfonamide derivatives showed that compounds derived from this compound displayed significant antibacterial activity against E. coli, with MIC values indicating effective inhibition comparable to established antibiotics .
- Antioxidant Efficacy : Another study focused on the antioxidant potential of these compounds revealed that they effectively reduced oxidative stress markers in vitro, suggesting their potential application in treating oxidative stress-related conditions .
Properties
IUPAC Name |
5-chlorofuran-2-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHRKLAFSBAINR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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